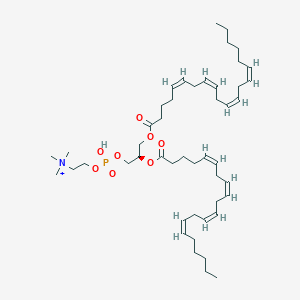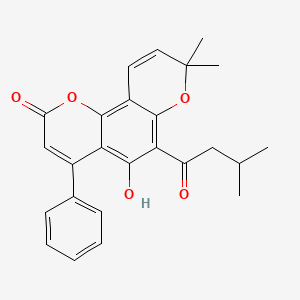
(+)-Secoisolariciresinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of (+)-Secoisolariciresinol and its enantiomers involves a highly stereoselective convergent synthesis. An Evans diastereoselective alkylation followed by substrate-induced diastereoselective α-alkylation yields the target skeleton. This method has facilitated the synthesis of both (S,S)- and (R,R)-enantiomers of secoisolariciresinol, demonstrating the compound's accessible synthetic routes and versatility in laboratory synthesis (Allais, Pla, & Ducrot, 2011).
Molecular Structure Analysis
The molecular structure of (+)-Secoisolariciresinol comprises a dibenzylbutane skeleton, where two phenylpropanoid units are linked by a central butane diol chain. This structure is fundamental to its biological activity and interactions within biological systems, underpinning its antioxidant properties and health benefits.
Chemical Reactions and Properties
(+)-Secoisolariciresinol undergoes various chemical reactions, including oxidation and reduction, which are crucial for its biological activity. For instance, its antioxidant properties are partly attributed to its ability to scavenge free radicals and undergo oxidation reactions, forming stable products that contribute to its health benefits (Hosseinian, Muir, Westcott, & Krol, 2007).
Aplicaciones Científicas De Investigación
Biotransformation and Production
- Bacterial Biotransformation : Li et al. (2012) explored the production of secoisolariciresinol (SECO) through bacterial biotransformation, highlighting its potential clinical applications against diseases like breast and colon cancers, atherosclerosis, and diabetes (Li et al., 2012).
- Characterization of Producing Bacteria : Zhou et al. (2017) characterized a bacterial strain from the human intestinal flora capable of producing secoisolariciresinol via biotransformation, underlining its therapeutic potential for diseases like cancer (Zhou et al., 2017).
Antioxidant Properties
- Protection of Linseed Oil : Hano et al. (2017) demonstrated that SECO extracted from flax hulls effectively prevents the oxidation of linseed oil and its emulsion, suggesting its potential as a natural antioxidant in food and cosmetic products (Hano et al., 2017).
- Antioxidant Reactions : Hosseinian et al. (2007) studied the antioxidant reactions of SECO, revealing its health benefits, including reduction of cholesterol levels and delay in onset of type II diabetes (Hosseinian et al., 2007).
Metabolism and Health Effects
- Metabolites Identification : Quartieri et al. (2016) improved understanding of SECO metabolism by human gut microbiota, identifying novel intermediates and their potential biological effects (Quartieri et al., 2016).
- Antidepressant Effect : Wang et al. (2012) discovered the antidepressant effects of SECO in ovariectomized mice, suggesting its potential use in treating menopausal syndrome symptoms (Wang et al., 2012).
Cancer Research
- Reduction of Atherosclerosis : KailashPrasad (1999) reported that secoisolariciresinol diglucoside (SDG) reduces hypercholesterolemic atherosclerosis in rabbits, indicating its potential in cancer prevention (KailashPrasad, 1999).
- Attenuation of Obesity in Mice : Tominaga et al. (2012) showed that (-)-secoisolariciresinol attenuates high-fat diet-induced obesity in mice, linking to potential cancer risk reduction (Tominaga et al., 2012).
Analytical Methods
- Quantification and Analysis : Various studies have developed methods for the quantification and analysis of secoisolariciresinol in different contexts, such as in food and flaxseed, using techniques like HPLC and counter-current chromatography (Peñalvo et al., 2005), (Setchell et al., 1999), (Degenhardt et al., 2002).
Propiedades
IUPAC Name |
(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145265-02-7 | |
| Record name | Secoisolariciresinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECOISOLARICIRESINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



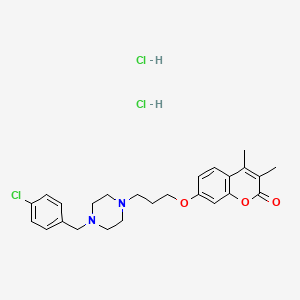
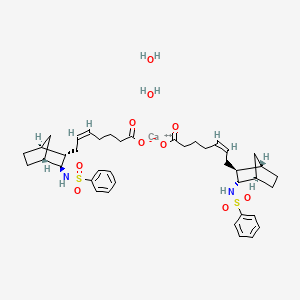
![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)


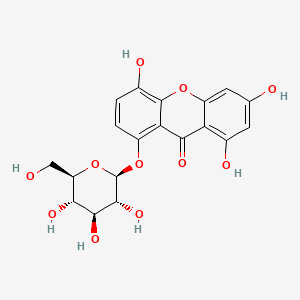

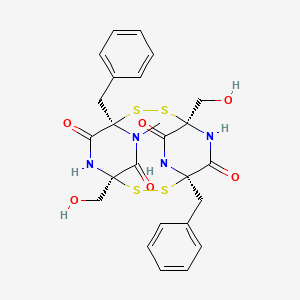
![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)
![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)

